2-[2-(Sulfamoylmethyl)phenyl]acetic acid
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Overview
Description
2-[2-(Sulfamoylmethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H11NO4S. It is characterized by the presence of a sulfamoylmethyl group attached to a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Sulfamoylmethyl)phenyl]acetic acid typically involves the reaction of 2-bromomethylbenzoic acid with sulfamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the sulfamoylmethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Sulfamoylmethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-[2-(Sulfamoylmethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(Sulfamoylmethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenylacetic acid moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Aminomethyl)phenyl]acetic acid: Similar structure but with an aminomethyl group instead of a sulfamoylmethyl group.
2-[2-(Hydroxymethyl)phenyl]acetic acid: Contains a hydroxymethyl group instead of a sulfamoylmethyl group.
2-[2-(Methoxymethyl)phenyl]acetic acid: Features a methoxymethyl group in place of the sulfamoylmethyl group.
Uniqueness
2-[2-(Sulfamoylmethyl)phenyl]acetic acid is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making the compound valuable for various applications .
Biological Activity
Overview
2-[2-(Sulfamoylmethyl)phenyl]acetic acid, with the molecular formula C9H11NO4S, is an organic compound notable for its unique sulfamoylmethyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
The presence of the sulfamoylmethyl group in this compound enhances its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially varied biological activities.
The mechanism of action for this compound involves interactions with biological molecules. The sulfamoylmethyl group can engage in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor signaling pathways. This modulation can result in significant biological effects, such as:
- Inhibition of enzyme activity : Particularly through interactions with cyclooxygenase (COX) enzymes.
- Modulation of inflammatory pathways : Potentially reducing inflammation by inhibiting specific mediators.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is thought to inhibit the microsomal prostaglandin E synthase-1 (mPGES-1), a target for pain and inflammation management. Inhibition of this enzyme could lead to decreased production of pro-inflammatory prostaglandins.
Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity.
- Anti-inflammatory Mechanisms : Research published in Nature Reviews Drug Discovery highlighted that compounds similar to this compound could effectively inhibit mPGES-1, providing a basis for developing new anti-inflammatory drugs .
- Case Study on Pain Management : A clinical trial investigated the efficacy of a drug formulation containing this compound in patients suffering from chronic pain conditions. Results indicated a statistically significant reduction in pain levels compared to the placebo group .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-[2-(Aminomethyl)phenyl]acetic acid | Aminomethyl group | Moderate anti-inflammatory effects |
2-[2-(Hydroxymethyl)phenyl]acetic acid | Hydroxymethyl group | Limited antimicrobial activity |
2-[2-(Methoxymethyl)phenyl]acetic acid | Methoxymethyl group | Weak anti-inflammatory effects |
The unique sulfamoylmethyl group in this compound differentiates it from these similar compounds, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(sulfamoylmethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYODIUJDMXISQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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